molecular formula C23H23ClN4O2S B2532374 N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1189977-19-2

N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2532374
CAS No.: 1189977-19-2
M. Wt: 454.97
InChI Key: FFIKGHMVHWMSBP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C23H23ClN4O2S and its molecular weight is 454.97. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S/c1-4-18(21(29)25-15-11-9-14(24)10-12-15)31-23-26-17-8-6-5-7-16(17)20-27-19(13(2)3)22(30)28(20)23/h5-13,18-19H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIKGHMVHWMSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological activity, focusing on its pharmacological properties, synthesis, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone moiety, which is known for various biological activities. The presence of substituents such as the 4-chlorophenyl group and the thioether linkage contributes to its unique properties.

Antioxidant Activity

Research has shown that derivatives of quinazolinones exhibit significant antioxidant properties. For instance, studies using various assays such as CUPRAC and DPPH have demonstrated that compounds with hydroxyl groups enhance antioxidant activity. The structural modifications in this compound may similarly influence its ability to scavenge free radicals and chelate metal ions .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various studies. A related study synthesized compounds with similar structures and evaluated their antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong antibacterial effects, suggesting that the thioether and chlorophenyl substituents may enhance microbial inhibition .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Specifically, it may serve as an inhibitor of acetylcholinesterase (AChE), which is crucial in treating diseases like Alzheimer's. Compounds in the same chemical class have shown promising AChE inhibition with IC50 values indicating strong potency .

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been documented, with some derivatives exhibiting significant protective effects against histamine-induced bronchospasm in animal models. This suggests that this compound might also possess anti-inflammatory capabilities due to its structural features .

Case Study 1: Antioxidant Evaluation

A study evaluated a series of 2-substituted quinazolinones for their antioxidant activity using different methods. The results highlighted that compounds with two hydroxyl groups exhibited superior antioxidant properties compared to those with single hydroxyl groups or none at all. This finding is relevant for understanding how structural variations in this compound could influence its biological activity .

Case Study 2: Antibacterial Screening

In another study focused on synthesizing piperidine derivatives, compounds were tested against multiple bacterial strains. The findings indicated that certain derivatives showed strong antibacterial activity with low IC50 values. This suggests a promising pathway for developing new antibacterial agents from similar chemical frameworks as this compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide exhibit promising antimicrobial properties. For instance, studies on related thiazole derivatives have shown effective antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Study:
A study evaluating the antimicrobial efficacy of synthesized derivatives found that specific compounds displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance potency against resistant strains .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar imidazoquinazoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways or inhibiting key signaling pathways involved in cell survival .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF7 (Breast)15Apoptosis Induction
Compound BHeLa (Cervical)20Cell Cycle Arrest
Compound CA549 (Lung)10Inhibition of mTOR

Case Study:
In a study involving imidazoquinazoline derivatives, one compound demonstrated an IC50 value of 10 µM against A549 lung cancer cells, indicating strong potential for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through molecular docking studies. These studies suggest that the compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study:
A recent study evaluated a related compound's ability to inhibit COX enzymes in vitro. The results indicated that the compound effectively reduced prostaglandin E2 levels in macrophage cultures, demonstrating its potential as an anti-inflammatory agent .

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